Home > Products > Screening Compounds P79270 > 4-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid
4-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid - 1189749-41-4

4-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid

Catalog Number: EVT-3183138
CAS Number: 1189749-41-4
Molecular Formula: C15H18N4O3
Molecular Weight: 302.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(1,2,4-Triazolo[4,3-a]pyridin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethylphenyl) benzamide

Compound Description: This compound serves as the base in a newly developed methanesulfonic acid salt. This salt exhibits improved water solubility and potent inhibitory activity against Bcr-Abl kinase and its mutant forms.

Relevance: While sharing the core [, , ]Triazolo[4,3-a]pyridine moiety with 4-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid, this compound differs significantly in its substituents. The presence of the ethynyl linker, benzamide group, and substituted phenyl ring contributes to its distinct biological activity.

2-(8-Propyl-6-pyridin-3-yl-1,2,4-triazolo[4,3-a]pyrazin-3-yl)-3-pyridin-3-ylpropionic acid derivatives

Compound Description: This group of compounds represents a series of human renin inhibitors. These compounds incorporate a hydroxyethylene isostere replacing the scissile amide bond found in naturally occurring peptides, resulting in potent renin inhibition.

9H-Cyclopentyl-7-ethyl-3-(thiophen-2-yl)-pyrazolo[3,4-c]-1,2,4-triazolo-5,6-dihydro-[4,3-a]pyridine

Compound Description: This compound is a potent PDE-IV inhibitor, demonstrating efficacy in preclinical models of inflammatory diseases. The described synthesis highlights key steps and improvements for large-scale production.

5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one and 6,7,8,9-Tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione derivatives

Compound Description: This series of compounds exhibits potent 5-HT2 antagonist activity, with some derivatives demonstrating greater potency than reference compounds like ritanserin and ketanserin.

Source and Classification

The compound is cataloged under the Chemical Abstracts Service (CAS) number 1189749-41-4 and has a molecular formula of C15H18N4O3 with a molar mass of 302.33 g/mol . It falls within the category of triazolo derivatives, which are known for their diverse biological activities.

Synthesis Analysis

The synthesis of 4-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid can be achieved through various methodologies. A notable approach involves a one-pot synthesis that combines readily available starting materials such as 2-hydrazinopyridine and substituted aromatic aldehydes. This method is characterized by its mild reaction conditions and operational simplicity, allowing for the efficient formation of the triazolopyridine framework .

Technical Parameters

Key parameters for this synthesis include:

  • Temperature: Typically conducted at room temperature.
  • Reagents: Use of hydrazine derivatives and appropriate aldehydes.
  • Yield: The process aims for high yields while minimizing waste through atom-economical practices.
Molecular Structure Analysis

The molecular structure of 4-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Structural Features

  • Piperidine Ring: A six-membered saturated ring containing one nitrogen atom.
  • Triazolo[4,3-a]pyridine Moiety: A fused bicyclic structure that contributes to the compound's pharmacological properties.
  • Oxobutanoic Acid Group: Contains a ketone functional group adjacent to a carboxylic acid, enhancing the compound's reactivity.

Data Analysis

The molecular geometry can be examined using computational chemistry methods to predict its three-dimensional conformation and potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 4-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid is influenced by its functional groups. The oxobutanoic acid moiety is particularly reactive in condensation reactions and can participate in esterification or amidation processes.

Relevant Reactions

  1. Esterification: Reaction with alcohols to form esters.
  2. Amidation: Formation of amides through reaction with amines.
  3. Nucleophilic Substitution: Potential reactions involving the nitrogen atoms in the triazole or piperidine rings.
Mechanism of Action

The mechanism of action for compounds like 4-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid often involves interaction with specific biological targets such as enzymes or receptors.

Biological Interactions

Research indicates that similar triazolo derivatives can act as inhibitors for various protein kinases or as modulators for neurotransmitter receptors. The precise mechanism often involves:

  • Binding Affinity: The ability to bind effectively to target proteins.
  • Inhibition: Blocking enzymatic activity or receptor signaling pathways.
Physical and Chemical Properties Analysis

The physical properties of 4-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid include its solubility profile and stability under various conditions.

Key Properties

  • Solubility: Likely soluble in polar solvents due to the presence of carboxylic acid and polar nitrogen atoms.
  • Stability: Stability may vary based on pH and temperature; further studies are needed to characterize degradation pathways.
Applications

The potential applications of 4-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid span several fields:

Scientific Applications

  1. Medicinal Chemistry: Development as an anticancer agent or modulator in neurological disorders.
  2. Pharmacology: Investigation into its role as an inhibitor or enhancer of specific biological pathways.
  3. Chemical Biology: Use in studying protein interactions or enzyme mechanisms.
Introduction to [1,2,4]Triazolo[4,3-a]pyridine-Based Pharmacophores

The [1,2,4]triazolo[4,3-a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry due to its versatile bioactivity and capacity for structural diversification. This bicyclic framework incorporates a triazole ring fused to pyridine, creating a planar, electron-rich system that readily engages biological targets through hydrogen bonding, π-π stacking, and coordination bonding. Its significance stems from its presence in compounds exhibiting diverse therapeutic effects, including antifungal, antibacterial, antidepressant, and immunomodulatory activities [4] [7]. The scaffold’s physicochemical properties—such as moderate lipophilicity, aqueous solubility, and metabolic stability—render it an attractive template for drug design. Notably, the nitrogen atoms at positions 1 and 2 serve as hydrogen-bond acceptors, while position 3 allows for derivatization to modulate target affinity and pharmacokinetic profiles [4] [7].

Table 1: Bioactive [1,2,4]Triazolo[4,3-a]pyridine Derivatives and Applications

Compound ClassBiological ActivityKey Structural FeaturesSource
PD-1/PD-L1 Inhibitors (e.g., A22)Immunotherapy (IC₅₀ = 92.3 nM)3-Substituents on triazolopyridine [2]
IDO1 Inhibitors (e.g., VS9)Cancer immunotherapy (IC₅₀ = 2.6 μM)Indazole-carboxamide at position 3 [4]
Trazodone AnaloguesAntidepressants (serotonin antagonism)Piperazine-linked side chains [7]
Triazolopyridin-3-aminesFluorescence sensors/chemi-sensorsAmino group at position 3 [7]

Structural Significance of the [1,2,4]Triazolo[4,3-a]pyridine Core in Medicinal Chemistry

The [1,2,4]triazolo[4,3-a]pyridine core exhibits distinct electronic and steric properties that underpin its pharmacological utility. Density functional theory (DFT) studies reveal a polarized electron distribution, with the triazole ring acting as an electron acceptor and the pyridine ring as an electron donor. This push-pull system facilitates interactions with enzymatic active sites, particularly those containing heme cofactors or polar residues. For instance, in VS9, the core binds the heme iron of indoleamine 2,3-dioxygenase 1 (IDO1), inhibiting its immunosuppressive activity in cancer [4]. The scaffold’s planarity enables deep penetration into hydrophobic protein pockets, as demonstrated in PD-1/PD-L1 inhibitors like A22, where the core facilitates π-stacking with Phe-136 and His-69 residues [2]. Additionally, vibrational spectroscopy (FTIR/Raman) confirms the rigidity of the fused ring system, which minimizes entropic penalties upon target binding [7]. The core’s synthetic accessibility—via routes like palladium-catalyzed hydrazide coupling or electrochemical desulfurative cyclization—further enhances its appeal as a pharmacophore [5] [6].

Role of Piperidine and Succinate Linker in Bioactive Molecule Design

Piperidine and succinate moieties serve as critical spacers that optimize the physicochemical and target-binding properties of triazolopyridine derivatives. Piperidine, a saturated six-membered heterocycle, contributes conformational flexibility and basicity to the molecule. Its incorporation at position 3 of the triazolopyridine core positions the nitrogen atom for acylative functionalization, enabling linkage to secondary pharmacophores. The succinate linker (4-oxobutanoic acid) extends this connectivity via an amide bond to the piperidine nitrogen. This linker provides three key advantages:

  • Acid-Base Balance: The terminal carboxylic acid (pKₐ ≈ 4.5) enhances aqueous solubility and enables salt formation for improved bioavailability.
  • Hydrogen-Bonding Capacity: The carbonyl and carboxylate groups act as hydrogen-bond acceptors/donors, facilitating interactions with polar residues in target proteins.
  • Metabolic Stability: Unlike ester-based linkers, the succinate amide resists esterase-mediated hydrolysis, extending plasma half-life [3] [8].

Structurally analogous linkers are evident in bioactive molecules like (3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid, where the acetic acid chain augments water solubility without compromising target affinity [8]. In 4-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid, the succinate bridges the piperidine and triazolopyridine, creating an optimal distance (≈10–12 Å) for bivalent interactions with biological targets like immune checkpoints or neurotransmitter receptors [3].

Table 2: Functional Roles of Linkers in Triazolopyridine Hybrids

Linker TypeFunctionExample CompoundEffect on Bioactivity
Succinate (4-oxobutanoate)Enhances solubility, H-bonding, and spacing4-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acidOptimizes target engagement distance
AcetateImproves hydrophilicity(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acidMaintains potency while enhancing ADME
AmideStabilizes against metabolismVS9 (IDO1 inhibitor)Extends half-life in vivo
EtherModulates flexibilityTrazodone derivativesAdjusts conformational sampling

Historical Development and Emergence of 4-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic Acid

The target compound emerged through iterative optimization of triazolopyridine-based pharmacophores. Early derivatives (e.g., trazodone) featured simple arylpiperazine linkers for serotonin receptor antagonism [7]. Advances in cancer immunotherapy spurred interest in triazolopyridines as PD-1/PD-L1 and IDO1 inhibitors, leading to compounds like A22 (IC₅₀ = 92.3 nM against PD-1/PD-L1) and VS9 (IC₅₀ = 2.6 μM against IDO1) [2] [4]. These molecules demonstrated the core’s capacity for immune checkpoint modulation but exhibited suboptimal pharmacokinetics. To address this, piperidine was introduced as a semi-rigid spacer, improving metabolic stability over piperazine analogues. Concurrently, carboxylate-containing linkers gained prominence for their ability to engage polar residues in targets like PD-L1. The succinate moiety was strategically selected to merge these advantages, yielding 4-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid. Its design leverages three evolutionary trends:

  • Scaffold Hybridization: Fusion of triazolopyridine with piperidine mimics the Bristol-Myers Squibb chemical series for PD-1/PD-L1 inhibitors [2].
  • Linker Engineering: Replacement of metabolically labile groups (e.g., esters) with stable amides and carboxylic acids [3] [8].
  • Synthetic Refinement: Use of efficient coupling methods (e.g., CDI-mediated cyclization or palladium-catalyzed amidation) to assemble the triazolopyridine-piperidine-succinate architecture [5] [6].

This compound represents a convergence of medicinal chemistry strategies aimed at optimizing target affinity, physicochemical properties, and synthetic feasibility for next-generation therapeutics.

Table 3: Evolution of Key Triazolopyridine Pharmacophores

GenerationRepresentative CompoundsTherapeutic TargetLimitations Addressed
1stTrazodoneSerotonin receptorsLow specificity, metabolic instability
2ndA22 (PD-1/PD-L1 inhibitor)Immunotherapy targetsModerate solubility, moderate potency
3rdVS9 (IDO1 inhibitor)Cancer immunomodulationMetabolic lability
4th4-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acidMulti-target immunotherapySolubility, stability, synthetic complexity

Concluding Remarks

4-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid exemplifies the strategic integration of pharmacophoric elements to advance drug design. Its [1,2,4]triazolo[4,3-a]pyridine core delivers target engagement versatility, the piperidine spacer confers conformational adaptability, and the succinate linker ensures balanced physicochemical properties. This hybrid architecture positions it as a promising candidate for further development in immunotherapeutic and central nervous system applications. Future work will focus on in vivo validation of its mechanism and expansion of structure-activity relationship (SAR) studies to refine target selectivity.

Properties

CAS Number

1189749-41-4

Product Name

4-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid

IUPAC Name

4-oxo-4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]butanoic acid

Molecular Formula

C15H18N4O3

Molecular Weight

302.33

InChI

InChI=1S/C15H18N4O3/c20-13(4-5-14(21)22)18-9-6-11(7-10-18)15-17-16-12-3-1-2-8-19(12)15/h1-3,8,11H,4-7,9-10H2,(H,21,22)

InChI Key

QAHSZULTTKLWLU-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)CCC(=O)O

Canonical SMILES

C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.